Cas no 325142-81-2 (4,4,5,5-Tetramethyl-2-(perfluorophenyl)-1,3,2-dioxaborolane)
4,4,5,5-Tetramethyl-2-(perfluorophenyl)-1,3,2-dioxaborolane Chemical and Physical Properties
Names and Identifiers
-
- 4,4,5,5-Tetramethyl-2-(perfluorophenyl)-1,3,2-dioxaborolane
- Perfluorophenylboronic acid, pinacol ester
- 4,4,5,5-tetramethyl-2-(2,3,4,5,6-pentafluorophenyl)-1,3,2-dioxaborolane
- AT41308
- AKOS016000991
- BS-28263
- Perfluorophenylboronic acid,pinacol ester
- Perfluorophenylbornic acid, pinacol ester
- MFCD12405352
- DTXSID00630164
- SCHEMBL184229
- CS-0175085
- 4,4,5,5-TETRAMETHYL-2-(PENTAFLUOROPHENYL)-1,3,2-DIOXABOROLANE
- 325142-81-2
- MB11848
-
- MDL: MFCD12405352
- Inchi: 1S/C12H12BF5O2/c1-11(2)12(3,4)20-13(19-11)5-6(14)8(16)10(18)9(17)7(5)15/h1-4H3
- InChI Key: FTJVUPKSBLYGSY-UHFFFAOYSA-N
- SMILES: FC1C(=C(C(=C(C=1B1OC(C)(C)C(C)(C)O1)F)F)F)F
Computed Properties
- Exact Mass: 294.08500
- Monoisotopic Mass: 294.0850506g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 20
- Rotatable Bond Count: 1
- Complexity: 349
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 18.5Ų
Experimental Properties
- Melting Point: 35-36℃
- Boiling Point: 66℃/0.4mm
- PSA: 18.46000
- LogP: 2.68130
4,4,5,5-Tetramethyl-2-(perfluorophenyl)-1,3,2-dioxaborolane Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4,4,5,5-Tetramethyl-2-(perfluorophenyl)-1,3,2-dioxaborolane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H60431-1g |
2,3,4,5,6-Pentafluorobenzeneboronic acid pinacol ester, 96% |
325142-81-2 | 96% | 1g |
¥6673.00 | 2023-02-24 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H60431-250mg |
2,3,4,5,6-Pentafluorobenzeneboronic acid pinacol ester, 96% |
325142-81-2 | 96% | 250mg |
¥2072.00 | 2023-02-24 | |
| Alichem | A019118797-5g |
4,4,5,5-Tetramethyl-2-(perfluorophenyl)-1,3,2-dioxaborolane |
325142-81-2 | 95% | 5g |
$501.60 | 2023-09-02 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T886780-1g |
4,4,5,5-Tetramethyl-2-(perfluorophenyl)-1,3,2-dioxaborolane |
325142-81-2 | 98% | 1g |
2,501.10 | 2021-05-17 | |
| Fluorochem | 217436-1g |
4,4,5,5-Tetramethyl-2-(perfluorophenyl)-1,3,2-dioxaborolane |
325142-81-2 | 95% | 1g |
£150.00 | 2022-03-01 | |
| Fluorochem | 217436-5g |
4,4,5,5-Tetramethyl-2-(perfluorophenyl)-1,3,2-dioxaborolane |
325142-81-2 | 95% | 5g |
£600.00 | 2022-03-01 | |
| abcr | AB273894-1 g |
Perfluorophenylbornic acid, pinacol ester; 96% |
325142-81-2 | 1g |
€246.00 | 2023-06-22 | ||
| TRC | T890503-50mg |
4,4,5,5-Tetramethyl-2-(Perfluorophenyl)-1,3,2-Dioxaborolane |
325142-81-2 | 50mg |
$ 50.00 | 2022-06-02 | ||
| TRC | T890503-100mg |
4,4,5,5-Tetramethyl-2-(Perfluorophenyl)-1,3,2-Dioxaborolane |
325142-81-2 | 100mg |
$ 70.00 | 2022-06-02 | ||
| TRC | T890503-500mg |
4,4,5,5-Tetramethyl-2-(Perfluorophenyl)-1,3,2-Dioxaborolane |
325142-81-2 | 500mg |
$ 295.00 | 2022-06-02 |
4,4,5,5-Tetramethyl-2-(perfluorophenyl)-1,3,2-dioxaborolane Suppliers
4,4,5,5-Tetramethyl-2-(perfluorophenyl)-1,3,2-dioxaborolane Related Literature
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
Additional information on 4,4,5,5-Tetramethyl-2-(perfluorophenyl)-1,3,2-dioxaborolane
4,4,5,5-Tetramethyl-2-(perfluorophenyl)-1,3,2-dioxaborolane: A Comprehensive Overview
The compound with CAS No 325142-81-2, known as 4,4,5,5-Tetramethyl-2-(perfluorophenyl)-1,3,2-dioxaborolane, is a highly specialized boron-containing compound that has garnered significant attention in the fields of organic synthesis and materials science. This compound is characterized by its unique structure, which combines a dioxaborolane ring system with a perfluorophenyl group and multiple methyl substituents. The dioxaborolane framework is a five-membered ring containing two oxygen atoms and one boron atom, making it a versatile platform for various chemical transformations.
The perfluorophenyl group attached to the dioxaborolane ring introduces significant electronic and steric effects. Fluorine atoms are highly electronegative and can influence the reactivity of the compound in both positive and negative ways. The presence of multiple methyl groups further enhances the steric bulk around the boron atom, which can play a crucial role in controlling the reactivity and selectivity of this compound in various reactions. Recent studies have shown that this combination of functional groups makes 4,4,5,5-Tetramethyl-2-(perfluorophenyl)-1,3,2-dioxaborolane particularly useful in cross-coupling reactions and as a precursor for advanced materials.
One of the most notable applications of this compound is in the field of organometallic chemistry. The dioxaborolane framework is known to act as a boron-based leaving group in various coupling reactions. For instance, in Suzuki-Miyaura coupling reactions, this compound can serve as a highly efficient boronic ester precursor. The reaction involves the coupling of aryl or alkenyl halides with boronic acids or esters in the presence of palladium catalysts. The use of 4,4,5,5-Tetramethyl-2-(perfluorophenyl)-1,3,2-dioxaborolane as a starting material has been shown to improve reaction efficiency and yield due to its stability and reactivity under mild conditions.
Recent advancements in materials science have also highlighted the potential of this compound as a building block for advanced materials. The combination of fluorinated aromatic rings and boron-containing frameworks has been explored for applications in optoelectronics and energy storage devices. For example, researchers have investigated the use of this compound in the synthesis of fluorinated polymers with tailored electronic properties. These polymers exhibit enhanced stability under harsh conditions and are being considered for use in high-performance batteries and solar cells.
In addition to its synthetic applications, 4,4,5,5-Tetramethyl-2-(perfluorophenyl)-1,3,dioxaborolane has also found relevance in drug discovery efforts. The unique combination of functional groups allows for precise control over molecular interactions in biological systems. Recent studies have explored its potential as a scaffold for developing new classes of therapeutic agents targeting specific protein-protein interactions. The ability to fine-tune the electronic properties through fluorination has opened new avenues for designing molecules with enhanced bioavailability and selectivity.
The synthesis of 4,4,,5-Tetramethyl-2-(perfluorophenyl)-1,,3,dioxaborolane involves a multi-step process that typically begins with the preparation of perfluorobenzene derivatives. Advanced methodologies such as Suzuki coupling reactions and subsequent functionalization steps are employed to construct the dioxaborolane framework. Recent innovations in catalytic systems have enabled more efficient pathways for synthesizing this compound on an industrial scale while maintaining high purity levels.
From an environmental standpoint,, it is important to note that while this compound exhibits remarkable chemical versatility,, its handling requires adherence to standard laboratory safety protocols due to its potential reactivity under certain conditions. Researchers are actively exploring greener synthesis routes that minimize waste generation and maximize atom economy,, aligning with current sustainability goals within the chemical industry.
In conclusion,, 4,,4,,5,,5-Tetramethyl-2-(perfluorophenyl)-1,,3,dioxaborolane stands out as a pivotal molecule at the intersection of organic synthesis,, materials science,, and drug discovery., With ongoing research uncovering new applications and improved synthetic methods,, this compound is poised to play an increasingly important role in advancing modern chemistry., Its unique structure combined with cutting-edge research findings ensures that it remains at the forefront of scientific innovation.,
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